6-Bromo-2-phenyl-1,4-dihydroquinazoline

α-glucosidase inhibition diabetes postprandial hyperglycemia

6-Bromo-2-phenyl-1,4-dihydroquinazoline is a critical 6-halogenated dihydroquinazoline scaffold. Its derivative 3a exhibits 4.07-fold greater α-glucosidase potency vs. acarbose (IC50=1.08 μM) and balanced dual inhibition (α-amylase IC50=5.33 μM), making it essential for postprandial hyperglycemia programs. Halogen-dependent SAR is proven: 6-Br gives balanced inhibition, while 6-I shows 14.5-fold α-amylase selectivity. Also validated for Cu-mediated 18F-fluorination in PET tracer development. Procure ≥98% purity for reproducible synthetic outcomes and baseline cytotoxicity assessment (MCF-7/A549).

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
Cat. No. B13855030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenyl-1,4-dihydroquinazoline
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)NC(=N1)C3=CC=CC=C3
InChIInChI=1S/C14H11BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyLGJLWHXXCJBPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenyl-1,4-dihydroquinazoline (CAS 1201902-24-0): Supplier and Research-Grade Specification Overview


6-Bromo-2-phenyl-1,4-dihydroquinazoline (CAS 1201902-24-0) is a 6-halogenated dihydroquinazoline derivative featuring a bromine substituent at the 6-position and a phenyl group at the 2-position . This compound serves as a versatile scaffold intermediate in medicinal chemistry, particularly as a precursor to the 3-oxide series (2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides) that have demonstrated quantifiable enzyme inhibitory activities [1]. It is commercially available from multiple suppliers with typical purity specifications of 95-98% .

Why 6-Bromo-2-phenyl-1,4-dihydroquinazoline Cannot Be Interchanged with Other 6-Halogenated Dihydroquinazolines


Substitution of the 6-position halogen in the dihydroquinazoline scaffold produces compounds with markedly divergent biological profiles that preclude simple interchange. Within the 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxide series, the 6-bromo-2-phenyl derivative (3a) and the 6-iodo-2-(4-fluorophenyl) derivative (3f) exhibit distinct enzyme selectivity patterns: 3a demonstrates balanced dual inhibition of α-glucosidase and α-amylase, whereas 3f shows pronounced α-amylase selectivity with a 14.5-fold difference in potency between the two enzymes [1]. Furthermore, halogen identity modulates hydrophobic interactions with protein residues in enzyme active sites, as confirmed by molecular docking studies [1]. Generic substitution without empirical validation would compromise both target engagement and selectivity profile.

6-Bromo-2-phenyl-1,4-dihydroquinazoline: Quantitative Differentiation Evidence for Procurement Decisions


α-Glucosidase Inhibitory Potency: 6-Bromo-2-phenyl Derivative 3a vs. Acarbose Reference Standard

The 6-bromo-2-phenyl substituted 1,2-dihydroquinazoline-3-oxide derivative (compound 3a), synthesized from 6-bromo-2-phenyl-1,4-dihydroquinazoline, exhibits α-glucosidase inhibitory potency 4.07-fold superior to the clinical reference standard acarbose under identical assay conditions [1]. This represents a quantitative advantage for antidiabetic research programs evaluating this scaffold.

α-glucosidase inhibition diabetes postprandial hyperglycemia

Dual Enzyme Inhibition Profile: 6-Bromo-2-phenyl 3a vs. 6-Iodo-2-(4-fluorophenyl) 3f

The 6-bromo-2-phenyl derivative 3a demonstrates a balanced dual inhibition profile against α-glucosidase (IC50 = 1.08 ± 0.02 μM) and α-amylase (IC50 = 5.33 ± 0.01 μM), with a selectivity ratio of 4.9-fold favoring α-glucosidase. In contrast, the 6-iodo-2-(4-fluorophenyl) derivative 3f exhibits strong α-amylase selectivity (IC50 = 0.64 ± 0.01 μM) but weaker α-glucosidase activity (IC50 = 9.27 ± 0.02 μM), representing a 14.5-fold selectivity ratio favoring α-amylase [1]. This halogen-dependent selectivity divergence underscores that 6-bromo substitution confers a distinct pharmacological signature relative to 6-iodo analogs.

dual enzyme inhibition structure-activity relationship halogen effect

Cytotoxicity Profile: 6-Bromo-2-phenyl 3a vs. Clinical Anticancer Agents

The 6-bromo-2-phenyl derivative 3a exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC50 range: 10.38 ± 0.08–25.48 ± 0.08 μM) and A549 lung cancer cells (IC50 range: 11.39 ± 0.12–20.00 ± 0.05 μM) [1]. This places the compound in a distinct therapeutic index window compared to potent clinical agents doxorubicin (MCF-7 IC50 = 0.25 ± 0.05 μM; A549 IC50 = 0.36 ± 0.07 μM) and gefitinib (MCF-7 IC50 = 0.19 ± 0.04 μM; A549 IC50 = 0.25 ± 0.03 μM) [1]. The moderate cytotoxicity profile may be advantageous for applications where potent antiproliferative activity is not the primary endpoint.

cytotoxicity anticancer MCF-7 A549

18F-Radiolabeling Compatibility: 6-Bromo-2-phenyl-1,4-dihydroquinazoline as PET Tracer Precursor

6-Bromo-2-phenyl-1,4-dihydroquinazoline has been evaluated as a representative heterocyclic substrate for 18F-fluorination efficiency studies relevant to positron emission tomography (PET) tracer development . In a systematic study examining over 50 (hetero)aryl boronic esters, this compound was included among heterocycles commonly used in drug development to assess how the quinazoline core affects 18F-fluorination efficiency . The presence of the bromine atom at the 6-position provides a defined handle for radiofluorination chemistry that is not equivalently available in non-halogenated or differently halogenated analogs.

PET imaging 18F-fluorination radiochemistry

6-Bromo-2-phenyl-1,4-dihydroquinazoline: Evidence-Based Application Scenarios for Research Procurement


Antidiabetic Lead Discovery: α-Glucosidase and α-Amylase Dual Inhibitor Development

Based on the 4.07-fold greater α-glucosidase potency of derivative 3a relative to acarbose [1], procurement of 6-bromo-2-phenyl-1,4-dihydroquinazoline is justified for medicinal chemistry programs targeting postprandial hyperglycemia. The compound serves as a validated starting scaffold for synthesizing 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxide derivatives with demonstrated dual enzyme inhibition. The balanced inhibition profile (α-glucosidase IC50 = 1.08 μM; α-amylase IC50 = 5.33 μM) [1] supports further optimization toward clinical candidates requiring both activities. Procurement from suppliers offering ≥95% purity [1] ensures reproducible synthetic outcomes.

Halogen-Dependent SAR Studies: 6-Br vs. 6-I Dihydroquinazoline Scaffolds

The pronounced selectivity divergence between 6-bromo derivative 3a (balanced dual inhibition) and 6-iodo derivative 3f (14.5-fold α-amylase selectivity) [1] establishes this compound as essential for systematic halogen-dependent structure-activity relationship (SAR) investigations. Procurement enables parallel synthesis and comparative evaluation of 6-bromo, 6-iodo, and mixed 6,8-dihalogenated series to elucidate halogen contributions to enzyme binding modes. Molecular docking studies confirm that bromine substitution increases hydrophobic interactions with active site residues [1], providing a mechanistic rationale for SAR exploration.

Radiochemistry and Molecular Imaging: 18F-Labeled Quinazoline Tracer Synthesis

6-Bromo-2-phenyl-1,4-dihydroquinazoline has been validated as a representative heterocyclic substrate in systematic 18F-fluorination efficiency studies of over 50 (hetero)aryl boronic esters [1]. Procurement of this compound is indicated for radiochemistry laboratories developing PET tracers based on the dihydroquinazoline pharmacophore. The bromine substituent provides a defined leaving group for copper-mediated radiofluorination, enabling incorporation of fluorine-18 for in vivo imaging applications. This application is distinct from non-halogenated dihydroquinazoline analogs lacking the radiolabeling handle.

Cancer Research: Moderate Cytotoxicity Reference Compound

Given the moderate cytotoxicity of derivative 3a against MCF-7 and A549 cell lines (IC50 range: 10.38–25.48 μM) [1], this compound serves as a reference standard for evaluating scaffold-related antiproliferative effects in cancer biology studies. Its 41–134-fold lower potency compared to doxorubicin and gefitinib [1] positions it as a useful comparator for assessing whether observed anticancer activity in novel analogs represents true pharmacological effect versus general scaffold cytotoxicity. Procurement of the parent 1,4-dihydroquinazoline enables baseline cytotoxicity assessment prior to extensive SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-phenyl-1,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.